2-Oxa-8-azaspiro[5.5]undecane
Overview
Description
Synthesis Analysis
The synthesis of 2-Oxa-8-azaspiro[5.5]undecane has been developed from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . This compound is promising for the production of important biologically active compounds .Molecular Structure Analysis
The molecular structure of 2-Oxa-8-azaspiro[5.5]undecane is represented by the InChI code: 1S/C9H17NO/c1-3-9(7-10-5-1)4-2-6-11-8-9/h10H,1-8H2 . The molecular weight of the compound is 155.24 .Physical And Chemical Properties Analysis
2-Oxa-8-azaspiro[5.5]undecane is an oil at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
- The 1-oxa-7-azaspiro[5.5]undecane ring systems, including 2-Oxa-8-azaspiro[5.5]undecane, are cores in various natural or synthetic products with significant biological activities. Their unique structures make them challenging targets for chemical synthesis, emphasizing their importance in synthetic chemistry (Sinibaldi & Canet, 2008).
Pharmaceutical Research
- Spirocyclic derivatives of Ciprofloxacin, involving structures similar to 2-Oxa-8-azaspiro[5.5]undecane, have been explored as antibacterial agents. This research underscores the potential of such compounds in developing new antibiotics (Lukin et al., 2022).
- A series of 1-oxa-8-azaspiro[4.5]decane derivatives have been synthesized and evaluated as selective σ1 receptor ligands, highlighting their relevance in the development of brain imaging agents (Tian et al., 2020).
Chemical Reactivity and Applications
- Studies on 8-oxa-1,4-dithiaspiro[4.5]decane and similar compounds show enhanced reactivity, broadening the scope of these compounds in various chemical reactions (Rashevskii et al., 2020).
- The discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas as potent soluble epoxide hydrolase inhibitors indicates their therapeutic potential in treating chronic kidney diseases (Kato et al., 2014).
Biochemical and Biological Studies
- Certain 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones have demonstrated significant antihypertensive effects, emphasizing the medical importance of compounds structurally related to 2-Oxa-8-azaspiro[5.5]undecane (Clark et al., 1983).
- Research involving 3,9-diazaspiro[5.5]undecane and undeca-2-one CCR5 antagonists, similar to 2-Oxa-8-azaspiro[5.5]undecane, has led to the discovery of novel antiviral agents (Yang et al., 2009).
Safety And Hazards
properties
IUPAC Name |
2-oxa-8-azaspiro[5.5]undecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-3-9(7-10-5-1)4-2-6-11-8-9/h10H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXDVRIQBOMUBEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCCOC2)CNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxa-8-azaspiro[5.5]undecane | |
CAS RN |
67952-11-8 | |
Record name | 2-oxa-8-azaspiro[5.5]undecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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